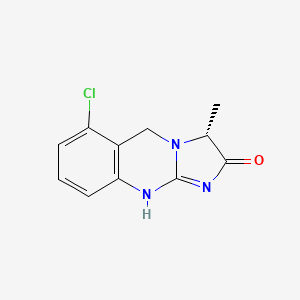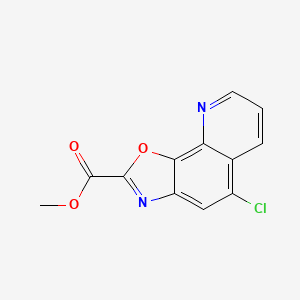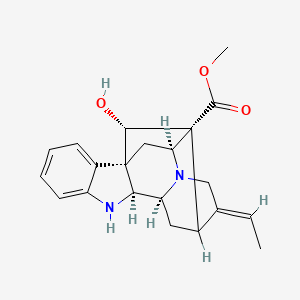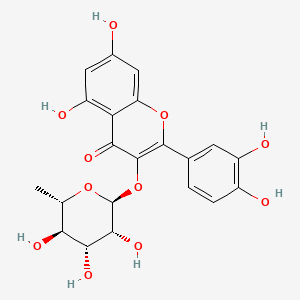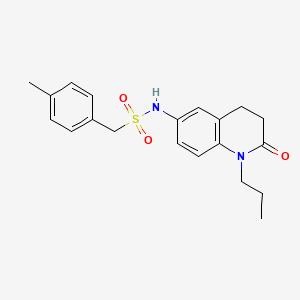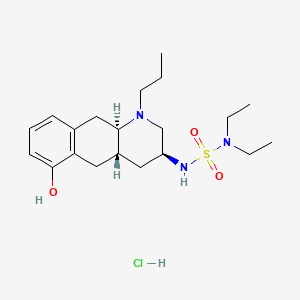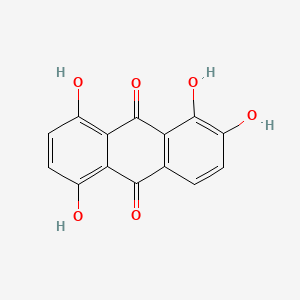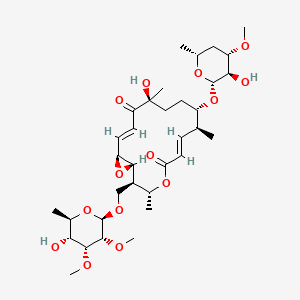![molecular formula C20H18FN5O B1678706 2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol CAS No. 879487-87-3](/img/structure/B1678706.png)
2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
Descripción general
Descripción
“2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol” is a chemical compound with the CAS Number: 879487-87-3 and a molecular weight of 363.39 .
Molecular Structure Analysis
The linear formula of the compound is C20H18FN5O . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.Physical And Chemical Properties Analysis
This compound is a solid substance stored in a dry environment, under -20C . It has a molecular weight of 363.39 .Aplicaciones Científicas De Investigación
Renal Fibrosis Inhibition
R-268712 has been shown to suppress the development of renal fibrosis in a unilateral ureteral obstruction model. This application is significant in the study of chronic kidney disease, where fibrosis leads to the progressive loss of kidney function .
Glomerulonephritis Treatment
In models of anti-Thy1 glomerulonephritis, R-268712 reduces proteinuria and glomerulosclerosis. It also improves renal function, which is crucial for therapies targeting inflammatory kidney diseases .
Selective TGF-βRI Inhibition
With an IC50 of 2.5 nM, R-268712 exhibits approximately 5000-fold selectivity over p38 MAPK. This specificity makes it an excellent tool for dissecting the role of TGF-βRI in various cellular processes .
Cancer Research
Due to its role in TGF-β signaling, R-268712 may be used in cancer research to understand tumor progression and metastasis, as TGF-β plays a role in cell proliferation and differentiation .
Fibrotic Disease Modeling
Researchers can use R-268712 to induce or inhibit fibrotic pathways in vitro, aiding in the development of models for fibrotic diseases such as liver cirrhosis or pulmonary fibrosis .
Pharmacokinetic Studies
R-268712’s oral bioavailability makes it a candidate for pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents .
Collagen Expression Studies
In transgenic models expressing collagen reporters, R-268712 can be used to study the regulation of collagen expression, which is vital in wound healing and tissue repair processes .
Drug Development
As a selective inhibitor with high potency, R-268712 serves as a lead compound in drug development, particularly in designing drugs that target the TGF-β/ALK5 pathway .
Safety and Hazards
Mecanismo De Acción
Mode of Action
R-268712 inhibits the phosphorylation of Smad3 in a dose-dependent manner . Smad3 is a protein that transmits signals from TGF-β receptors on the cell surface to the nucleus . By inhibiting the phosphorylation of Smad3, R-268712 suppresses the activation of TGF-β signaling .
Biochemical Pathways
The primary biochemical pathway affected by R-268712 is the TGF-β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . In the context of fibrosis, TGF-β signaling promotes the production of extracellular matrix proteins, leading to tissue scarring .
Pharmacokinetics
This suggests that R-268712 can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .
Action Environment
The efficacy of R-268712 can be influenced by various environmental factors. For instance, the presence of TGF-β in the local environment is necessary for R-268712 to exert its antifibrotic effects . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the body . .
Propiedades
IUPAC Name |
2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOCCALXFSRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127927 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11703284 | |
CAS RN |
879487-87-3 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




